

commercial availability and suppliers of 4-Bromo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2-(trifluoromethoxy)aniline
Cat. No.:	B071504

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-(trifluoromethoxy)aniline** for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethoxy)aniline is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular structure, featuring both a bromine atom and a trifluoromethoxy group on an aniline scaffold, provides multiple reaction sites for the synthesis of complex molecules. The trifluoromethoxy group, in particular, can enhance properties such as metabolic stability, lipophilicity, and bioavailability, making this compound a valuable building block in the design of novel therapeutic agents.^{[1][2]} This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety information, and representative synthetic methodologies.

Commercial Availability and Suppliers

4-Bromo-2-(trifluoromethoxy)aniline is commercially available from several chemical suppliers in various purities and quantities. Researchers can source this compound for laboratory and industrial applications.

Supplier	Purity	Available Quantities	CAS Number
Chem-Impex	≥ 98% (GC)	5g, 25g	175278-09-8[1]
Sigma-Aldrich	97%	Discontinued	175278-09-8
Echemi	99% (Industrial Grade)	Inquire for details	445-02-3*
Novato	min 98%	100g	175278-09-8[3]

*Note: Echemi lists a different CAS number (445-02-3) for what appears to be a related but different compound, 4-Bromo-2-(trifluoromethyl)aniline.[4] Researchers should verify the exact identity of the compound with the supplier.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Bromo-2-(trifluoromethoxy)aniline** is presented below. These properties are essential for designing experimental conditions and for computational modeling in drug discovery.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[1]
Molecular Weight	256.02 g/mol	[1]
CAS Number	175278-09-8	[1]
Appearance	Clear pale yellow liquid	[1]
Melting Point	26 - 27 °C	[1]
Boiling Point	115 °C / 30 mmHg	[1]
Density	1.7 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.51	[1]
InChIKey	QVILSWLYJYMGRN- UHFFFAOYSA-N	
SMILES	Nc1ccc(Br)cc1OC(F)(F)F	

Safety and Handling Information

4-Bromo-2-(trifluoromethoxy)aniline is considered a hazardous substance and requires careful handling in a laboratory setting.[\[5\]](#) Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used.

Hazard Identification	GHS Pictograms & Signal Word	Hazard Statements	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Skin Sensitization, Respiratory Irritation	GHS06 (Danger)	H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction)	P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water)

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[\[5\]](#)

Experimental Protocols

While a specific, detailed synthesis protocol for **4-Bromo-2-(trifluoromethoxy)aniline** was not found in the reviewed literature, a common method for the synthesis of similar compounds involves the regioselective bromination of a substituted aniline. The following is a representative protocol for the synthesis of the related compound, 4-Bromo-3-(trifluoromethyl)aniline, which illustrates the general methodology.[\[6\]](#)[\[7\]](#)

Representative Synthesis of a Bromo-Aniline Derivative

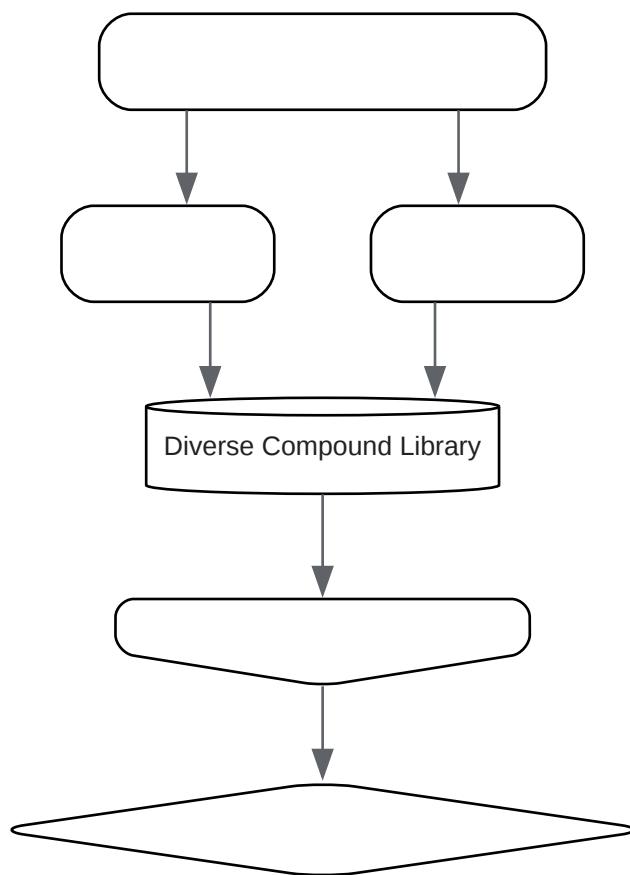
This protocol describes the bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[\[6\]](#)[\[7\]](#)

Materials:

- 3-(trifluoromethyl)aniline

- N-Bromosuccinimide (NBS)
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:


- Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF. Cool the solution to 0-5 °C using an ice bath.
- Bromination: Dissolve NBS (1.0-1.05 equivalents) in DMF and add it dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature remains below 10 °C.[6]
- Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]
- Quenching: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous sodium thiosulfate solution until the yellow color disappears.[6]
- Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Sequentially wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.[6]
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield the final product.

[6]

Visualizations

Conceptual Role in Drug Discovery

4-Bromo-2-(trifluoromethoxy)aniline serves as a versatile building block in drug discovery. Its distinct functional groups allow for sequential chemical modifications to generate a library of diverse compounds for biological screening.

[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-2-(trifluoromethoxy)aniline** in Drug Discovery.

Representative Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a bromo-aniline derivative, as described in the experimental protocol section.

[Click to download full resolution via product page](#)

Caption: General Workflow for Aniline Bromination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Cs₂AgBiBr₆-photocatalyzed trifluoromethylation: insights into structural changes and applications in drug modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [commercial availability and suppliers of 4-Bromo-2-(trifluoromethoxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071504#commercial-availability-and-suppliers-of-4-bromo-2-trifluoromethoxy-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com